

7ACC2: A Comparative Analysis of In-Vitro and In-Vivo Antitumor Activity

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Compound of Interest

Compound Name: 7ACC2

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This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental results for **7ACC2**, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). By targeting a key metabolic pathway in cancer cells, **7ACC2** demonstrates significant antitumor effects, both as a standalone agent and in combination with radiotherapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to support further research and development.

In-Vitro and In-Vivo Data Summary

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies of **7ACC2**, offering a direct comparison with the monocarboxylate transporter 1 (MCT1) inhibitor, AR-C155858.

Table 1: In-Vitro Activity of 7ACC2

Parameter	Cell Line	7ACC2	AR-C155858	Citation
IC50 for [14C]-Lactate Influx	SiHa	11 nM	-	[1]
EC50 for Cell Proliferation (in lactate-containing medium)	SiHa	0.22 μ M	-	[1]
Effect on Cell Growth (Spheroids)	FaDu	Cytotoxic	Cytostatic	

Table 2: In-Vivo Activity of 7ACC2

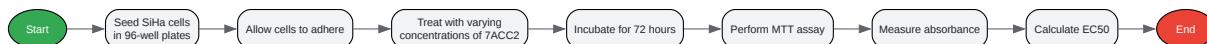
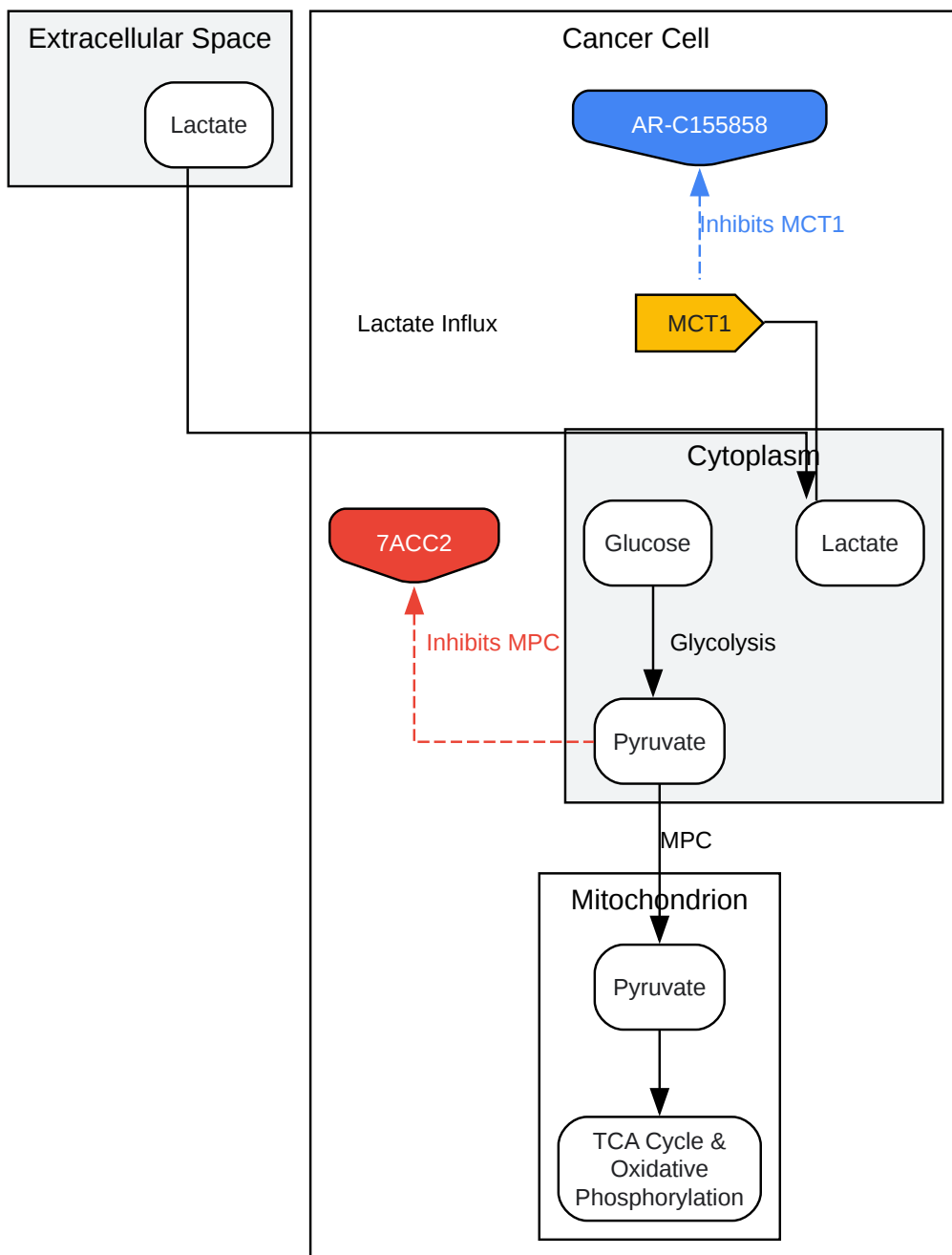
Parameter	Animal Model	7ACC2	AR-C155858	Citation
Dosage and Administration	Mice (intraperitoneal)	3 mg/kg daily	3 mg/kg daily	[1]
Plasma Cmax	Mice	1246 ng/ml (4 μ M)	-	[1]
Plasma Tmax	Mice	10 min	-	[1]
Plasma Half-life	Mice	4.5 h	-	[1]
Tumor Growth Inhibition	SiHa Xenograft	Significant inhibition	Less significant inhibition	
Radiosensitization	SiHa Xenograft	Significant increase in tumor growth delay	-	[1]

Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

7ACC2 exerts its antitumor effects by inhibiting the mitochondrial pyruvate carrier (MPC), a crucial transporter responsible for shuttling pyruvate from the cytoplasm into the mitochondria. [2] This inhibition leads to an accumulation of cytosolic pyruvate, which in turn blocks the uptake of extracellular lactate. [3] By disrupting both lactate and glucose-fueled mitochondrial respiration, **7ACC2** induces a metabolic shift in cancer cells, leading to reduced hypoxia and enhanced sensitivity to radiation therapy. [2]

In contrast, compounds like AR-C155858 directly target the monocarboxylate transporter 1 (MCT1), which is also involved in lactate transport. However, the inhibition of MPC by **7ACC2** appears to be a more effective anticancer strategy as it also prevents the compensatory utilization of glucose. [2]

Mechanism of Action: 7ACC2 vs. AR-C155858



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